4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
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Overview
Description
4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a Schiff base compound known for its diverse applications in scientific research. This compound is characterized by the presence of a chloro group, a fluorophenyl group, and a benzoxazole moiety, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves the condensation reaction between 5-chlorosalicylaldehyde and 4-fluoroaniline. The reaction is carried out in the presence of a suitable solvent, such as ethanol, under reflux conditions . The resulting Schiff base is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The chloro and fluoro groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol involves its interaction with various molecular targets. The compound can bind to metal ions, forming complexes that exhibit enhanced biological activities. These metal complexes can disrupt bacterial cell walls or interfere with cellular processes, leading to antibacterial effects . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-2-[(E)-{[2-chloro-4-fluorophenyl]imino}methyl]phenol
- 4-chloro-2-[(E)-{[2-fluorophenyl]imino}methyl]phenol
- (E)-2-(((4-fluorophenyl)imino)methyl)phenol
Uniqueness
4-chloro-2-[(E)-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol stands out due to the presence of the benzoxazole moiety, which imparts unique electronic and steric properties. This structural feature enhances its ability to form stable metal complexes and contributes to its diverse biological activities .
Properties
Molecular Formula |
C20H12ClFN2O2 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
4-chloro-2-[[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H12ClFN2O2/c21-14-3-7-18(25)13(9-14)11-23-16-6-8-19-17(10-16)24-20(26-19)12-1-4-15(22)5-2-12/h1-11,25H |
InChI Key |
RDEXYINTAGBZJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C=CC(=C4)Cl)O)F |
Origin of Product |
United States |
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